molecular formula C19H14FNO2 B275464 4-fluoro-N-(4-phenoxyphenyl)benzamide

4-fluoro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B275464
M. Wt: 307.3 g/mol
InChI Key: IZWDVABSAAJGHI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenoxyphenyl)benzamide is a fluorinated organic compound of significant interest in chemical and pharmaceutical research. This molecule features a benzamide core, a structure known for its diverse biological activities and presence in various therapeutic agents . The compound's structure incorporates a 4-fluorophenyl group and a 4-phenoxyaniline moiety, which are common pharmacophores in medicinal chemistry. Researchers utilize this and structurally related benzamides as valuable building blocks or reference standards in the development of new active compounds . The fluorine atom can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a key subject in structure-activity relationship (SAR) studies. While the specific biological data for this exact compound may be limited, research on highly similar analogues, such as sulfonamide derivatives, highlights the potential for related molecules to be investigated in neurological studies, particularly in models of behavioral sensitization . As a benzanilide derivative, its crystalline properties are also of interest in materials science and crystallography research . This product is intended for research and development purposes only. This compound is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

4-fluoro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14FNO2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,(H,21,22)

InChI Key

IZWDVABSAAJGHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Intermolecular Interactions

Compound Crystal Packing Features Key Interactions Evidence ID
4-Fluoro-N-(4-fluorophenyl)benzamide Planar layers of fluorine atoms (space group P-1) Short C—H···F contacts, N—H···O H-bonds
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Monoclinic P21/n with 3D H-bonded framework N—H···O, O—H···O interactions
Chlorinated/Brominated Analogs Head-to-tail halogen rows (unlike planar F layers) X···X (X = Cl, Br) contacts
  • Halogen Influence : Fluorinated benzamides exhibit distinct packing (planar layers) compared to chloro/bromo analogs (head-to-tail rows) due to weaker F···F interactions .
  • Hydrogen Bonding : Short H-bonds involving fluorine (e.g., C—H···F) contribute to stabilization, though weaker (−2.15 to −2.89 kcal/mol) than traditional N—H···O bonds (−6.0 to −8.0 kcal/mol) .

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamides

Compound Benzamide Substituent N-Aryl Group Biological Activity
CID890517 4-Fluoro 2-Piperidin-1-ylphenyl EP2 potentiation (Active)
4-Fluoro-N-(4-fluorophenyl)benzamide 4-Fluoro 4-Fluorophenyl Crystallographic studies
TG6–133-1 4-Fluoro 2-(4-Methylpiperidin-1-yl)phenyl NMR/IR characterization

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °)
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide P21/n a = 14.094, b = 7.248, c = 14.517, β = 105.116°

Preparation Methods

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. Optimal conditions (reflux for 3–4 h) achieve >95% conversion.

Amide Formation

The acid chloride reacts with 4-phenoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to form the target compound. A typical protocol:

  • Reagents : 4-Fluorobenzoyl chloride (1.2 eq), 4-phenoxyaniline (1 eq), triethylamine (2 eq)

  • Solvent : Dichloromethane (0.1 M)

  • Conditions : 0°C → room temperature, 12 h

  • Yield : 78–85%

Mechanistic Insight : Base scavenges HCl, driving the nucleophilic acyl substitution.

One-Pot Sequential Benzylation and Condensation

A cost-effective approach replaces bromobenzyl intermediates with chlorobenzyl derivatives, as demonstrated in CN102358723A.

Key Steps :

  • Benzylation : 4-Hydroxybenzaldehyde + benzyl chloride → 4-benzyloxybenzaldehyde (K₂CO₃, DMF, 80°C, 6 h)

  • Imine Formation : Reaction with 4-fluoroaniline (EtOH, reflux, 4 h)

  • Oxidation : H₂O₂/FeSO₄ to yield 4-fluoro-N-(4-benzyloxyphenyl)benzamide

  • Debenzylation : H₂/Pd-C → target compound

Advantages :

  • Yield : 88–92%

  • Cost Reduction : Benzyl chloride (¥320/kg) vs. benzyl bromide (¥1,150/kg)

Ullmann Coupling-Mediated Synthesis

This method constructs the phenoxy-amide scaffold via copper-catalyzed coupling.

Reaction Scheme :

  • Esterification : 2-Iodobenzoic acid → methyl 2-iodobenzoate (H₂SO₄/MeOH)

  • Ullmann Coupling : Methyl 2-iodobenzoate + 4-phenoxyaniline → methyl 2-(4-phenoxyphenylamino)benzoate (CuI, K₂CO₃, DMF, 110°C)

  • Saponification & Amidation : NaOH hydrolysis followed by HATU-mediated coupling with 4-fluorobenzylamine

Performance Metrics :

  • Overall Yield : 67%

  • Purity : >99% (HPLC)

Hypervalent Iodine Oxidation Strategy

PhIO (iodobenzene diacetate) enables direct oxidation of 2-aryloxybenzamides to 4-hydroxyphenoxy derivatives, which are subsequently fluorinated.

Critical Parameters :

ParameterOptimal ValueImpact on Yield
SolventTrifluoroacetic acid+32% vs. THF
Oxidant/Substrate2:1Maximizes conversion
Temperature25°CPrevents decomposition

Typical Protocol :

  • Substrate (1 mmol), PhIO (2 mmol), TFA (5 mL), 24 h → 83% yield

Microwave-Assisted Solid-Phase Synthesis

A high-throughput method employs polymer-supported reagents under microwave irradiation.

Procedure :

  • Resin Functionalization : Wang resin + Fmoc-4-fluorobenzoic acid (DIC/HOBt)

  • Amide Coupling : 4-Phenoxyaniline (DIEA, DMF, 50 W, 100°C, 20 min)

  • Cleavage : TFA/CH₂Cl₂ (95:5)

Advantages :

  • Reaction Time : 35 min vs. 12 h (conventional)

  • Yield : 89%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical Amidation78–859812.40Industrial
One-Pot88–92998.20Pilot Plant
Ullmann6799.518.70Lab-Scale
PhIO Oxidation839714.90Lab-Scale
Microwave8998.522.80HTS

Key Observations :

  • One-pot methods balance cost and efficiency for medium-scale production

  • Microwave synthesis excels in rapid prototyping but remains expensive

  • Ullmann coupling requires stringent anhydrous conditions, limiting practicality

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(4-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
  • Step 1 : Formation of the benzoyl chloride intermediate from 4-fluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride .
  • Step 2 : Amidation with 4-phenoxyaniline in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under reflux, catalyzed by triethylamine (Et₃N) to neutralize HCl .
  • Optimization :
  • Solvent : DMF increases reaction efficiency due to higher polarity.
  • Temperature : Reflux at 80–100°C improves yield compared to room-temperature reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves >95% purity .
ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFHigher conversion (~85%)
CatalystTriethylamineReduces side reactions
Reaction Time12–24 hoursEnsures complete amidation

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (e.g., 60:40 v/v) at 254 nm UV detection. Purity ≥97% is typical for research-grade material .
  • TLC : Ethyl acetate/hexane (3:7) with visualization under UV 254 nm.
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals:
  • ¹H: δ 8.0–7.2 ppm (aromatic protons), δ 10.2 ppm (amide NH) .
  • ¹³C: δ 165 ppm (C=O), δ 160–110 ppm (aromatic carbons) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1520 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 322.3 (calculated: 322.11) .

Q. What are the standard protocols for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial Assays :
  • MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Serial dilutions (1–128 µg/mL) incubated at 37°C for 18–24 hours .
  • Enzyme Inhibition :
  • Kinase Assays : Fluorescence polarization assays with recombinant enzymes (e.g., EGFR kinase) to measure IC₅₀ values .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological targets and mode of action?

  • Methodological Answer :
  • Target Identification :
  • Pull-Down Assays : Biotinylated derivative immobilized on streptavidin beads incubated with cell lysates. Bound proteins identified via LC-MS/MS .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to bacterial PPTase enzymes (e.g., PDB: 1TW7). Key interactions: Fluorine with Lys45, amide with Asp112 .
  • Pathway Analysis : RNA-seq or proteomics to detect dysregulated pathways (e.g., fatty acid biosynthesis in bacteria) post-treatment .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Variable Factors :
FactorExample of ImpactMitigation Strategy
SolubilityDMSO vs. aqueous bufferUse standardized solvents (e.g., ≤0.1% DMSO)
Cell Line VariabilityHeLa vs. MCF-7 IC₅₀ differencesValidate across 3+ cell lines
Assay ConditionsIncubation time/temperatureFollow CLSI guidelines
  • Meta-Analysis : Compare datasets using tools like RevMan, adjusting for covariates (e.g., logP, assay type) .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • QSAR Modeling :
  • Descriptors : Use MOE or PaDEL to calculate logP, polar surface area, and H-bond acceptors .
  • Model Training : Partial least squares (PLS) regression on IC₅₀ data for 20+ analogs. Validation via leave-one-out cross-validation (R² > 0.7) .
  • Quantum Chemistry : Gaussian 09 to optimize geometries at B3LYP/6-31G* level. Electrostatic potential maps identify nucleophilic/electrophilic hotspots .

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